molecular formula C11H11N3O4 B236316 Succinimidyl 4-hydrazinobenzoate CAS No. 133081-23-9

Succinimidyl 4-hydrazinobenzoate

Cat. No. B236316
CAS RN: 133081-23-9
M. Wt: 249.22 g/mol
InChI Key: FSWGOICFRWDKMZ-UHFFFAOYSA-N
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Description

Succinimidyl 4-hydrazinobenzoate, also known as SHBH, is a chemical compound with the molecular formula C11H12ClN3O4 . It is used as a heterobifunctional linker leading to hydrazino-modified proteins .


Synthesis Analysis

The synthesis of this compound involves several steps. Two synthesis approaches were implemented: the classical “two-pot radiosynthesis” and the more recently described “one-pot” method . The “two-pot” approach affords [18F]SFB with a 42% decay-corrected yield in 57 min . The recently established “one-pot” method, afforded a product with a lower chemical purity .


Molecular Structure Analysis

The molecular structure of this compound consists of a succinimidyl group and a 4-hydrazinobenzoate group . The molecular weight of the compound is 285.68 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the radiosynthesis of [18F]SFB, a widely used reagent for the labeling of biomolecules . The reaction was successfully completed within 6.5 min and the radiochemical yield was 64 ± 2% .

Scientific Research Applications

Protein Modification and Labeling

Succinimidyl 4-hydrazinobenzoate (SHBH) has been utilized in the modification of proteins for the synthesis of radiolabeled conjugates. For instance, SHBH-modified proteins have been used in the creation of 99mTc-radiolabeled protein conjugates, which are beneficial in imaging focal sites of infection (Schwartz et al., 1991). Similarly, N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a derivative of SHBH, has been developed for the radio-iodination of proteins, aiding in the study of protein internalization after receptor or antigen binding (Vaidyanathan & Zalutsky, 2007).

Radiopharmaceutical Preparation

SHBH and its analogs have been instrumental in the preparation of radiopharmaceuticals. The stability of hydrazones formed from SHBH analogs plays a crucial role in protecting modified peptides during the manufacturing of radiolabeling kits, facilitating the synthesis of 99mTc-labeled radiopharmaceuticals (Harris et al., 1999).

Enzyme Conjugation

This compound and related compounds have been used to create enzyme conjugates. For example, conjugates between α-poly-d-lysine and enzymes like α-chymotrypsin and horseradish peroxidase have been developed using SHBH-related linking reagents. These conjugates retain enzymatic activity, highlighting their potential in various biochemical applications (Grotzky et al., 2011).

Peptide Derivatization

SHBH and its derivatives have also found use in peptide chemistry. For instance, hydrazinopeptides have been chemoselectively acylated using SHBH derivatives, enabling the synthesis of peptides with sensitive fatty acids (Bonnet et al., 2000). This method is particularly significant for creating lipopeptides and other peptide-based compounds.

Axonal Protein Labeling

In neurobiological research, SHBH derivatives have been used for labeling intra-axonal proteins. This approach has been applied to study the axonal transport of proteins, providing insights into neuronal function and structure (Fink & Gainer, 1980).

Safety and Hazards

The safety data sheet for a similar compound, N-Succinimidyl 4,7,10,13,16-pentaoxanonadec-18-ynoate, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

The future directions for the use of Succinimidyl 4-hydrazinobenzoate are promising. It has been used in the development of a compact footprint of the EWOD radiosynthesizer, which has the potential to empower biologists to produce PET probes of interest themselves in a standard laboratory . Additionally, with expanding novel targets and indications, ADCs are expected to lead a new era of targeted cancer therapy in breast cancer .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGOICFRWDKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157941
Record name Succinimidyl 4-hydrazinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133081-23-9
Record name Succinimidyl 4-hydrazinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl 4-hydrazinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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